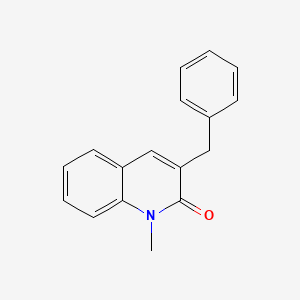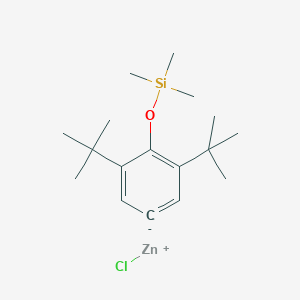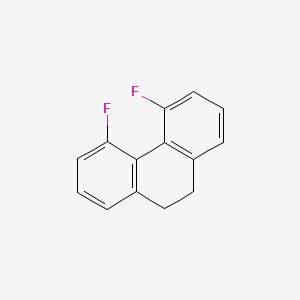
4,5-Difluoro-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the phenanthrene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-9,10-dihydrophenanthrene typically involves the fluorination of 9,10-dihydrophenanthrene. One common method is the palladium-catalyzed Heck reaction, which is followed by a reverse Diels-Alder reaction to eliminate formaldehyde
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it back to the parent phenanthrene compound.
Substitution: Electrophilic substitution reactions can introduce other functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as Raney nickel is often used.
Substitution: Bromine or sulfuric acid can be used for halogenation and sulfonation reactions, respectively.
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and various substituted phenanthrene derivatives.
Applications De Recherche Scientifique
4,5-Difluoro-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-9,10-dihydrophenanthrene involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s fluorine atoms enhance its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound without fluorine atoms.
4,5-Dichloro-9,10-dihydrophenanthrene: A similar compound with chlorine atoms instead of fluorine.
Phenanthrene: The fully aromatic version without hydrogenation at the 9 and 10 positions.
Uniqueness
4,5-Difluoro-9,10-dihydrophenanthrene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high specificity and stability .
Propriétés
Numéro CAS |
108665-36-7 |
|---|---|
Formule moléculaire |
C14H10F2 |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
4,5-difluoro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H10F2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h1-6H,7-8H2 |
Clé InChI |
IPDAAGWNRONPEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)F)C3=C1C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


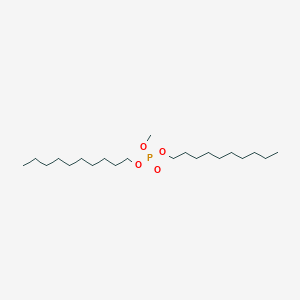
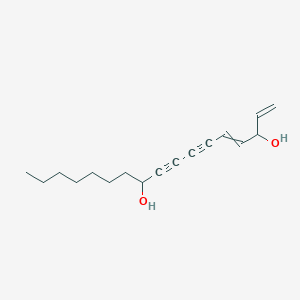
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)
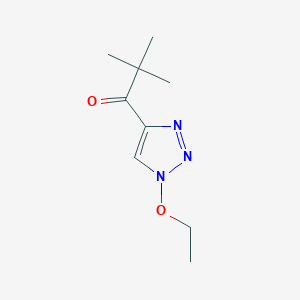
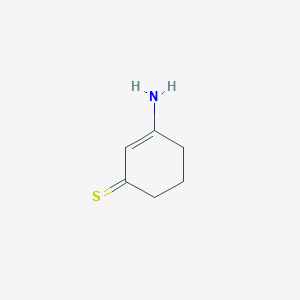

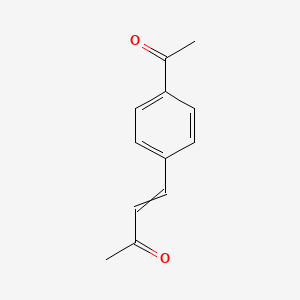
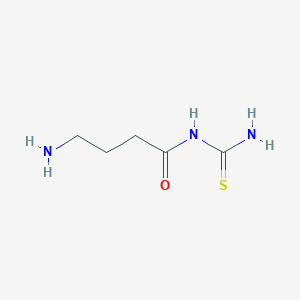
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
